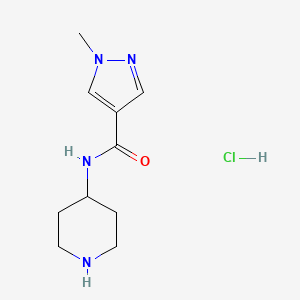

1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride

Description

Historical Development of Pyrazole-Based Pharmacophores

The pyrazole nucleus, first synthesized by Ludwig Knorr in 1883 via the reaction of β-diketones with hydrazine derivatives, laid the foundation for heterocyclic drug design. Early 20th-century studies revealed its alkaloid-like properties, exemplified by the isolation of 1-pyrazolyl-alanine from watermelon seeds in 1959. The 1970s marked a turning point with the introduction of pyrazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) such as antipyrine and phenylbutazone, which demonstrated the scaffold’s capacity for COX-2 inhibition. By the 1990s, advanced derivatives like celecoxib and rimonabant underscored pyrazole’s adaptability to diverse therapeutic targets, including inflammation and metabolic disorders.

Table 1: Milestones in Pyrazole Pharmacophore Development

| Year | Discovery/Innovation | Therapeutic Impact |

|---|---|---|

| 1883 | Knorr synthesis of pyrazoles | Foundation for heterocyclic chemistry |

| 1959 | Isolation of 1-pyrazolyl-alanine | First natural pyrazole alkaloid identified |

| 1975 | Clinical use of phenylbutazone | Established pyrazoles as NSAIDs |

| 1999 | FDA approval of celecoxib | Validated COX-2 selective inhibition |

Significance in Heterocyclic Chemistry Research

Pyrazole’s electronic and steric properties make it a privileged scaffold in heterocyclic synthesis. The presence of two adjacent nitrogen atoms enables hydrogen bonding and dipole interactions critical for target binding, while its aromaticity stabilizes conjugated systems. Recent advances in microwave-assisted cyclocondensation and one-pot multicomponent reactions have streamlined the synthesis of complex pyrazole hybrids, such as thiazolo[3,2-a]pyrimidine derivatives. These methods enhance regioselectivity and yield, addressing historical challenges in pyrazole functionalization.

The scaffold’s adaptability is further evidenced by its incorporation into COX-2 inhibitors, CDK antagonists, and antimicrobial agents. For instance, pyrazole-thiazole hybrids exhibit dual antibacterial and antifungal activity, with electron-withdrawing substituents enhancing potency against Staphylococcus aureus and Candida albicans.

Evolution of Carboxamide Derivatives as Bioactive Scaffolds

Carboxamide integration into pyrazole systems emerged as a strategy to improve solubility and target affinity. The –CONH– group facilitates hydrogen bonding with enzymatic active sites, as demonstrated by CDK2 inhibitors like compound 4 (IC~50~ = 3.82 μM), where the carboxamide linker stabilizes interactions with ATP-binding pockets. Structural-activity relationship (SAR) studies reveal that N-methylation at the pyrazole ring (as in 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide) reduces metabolic degradation while maintaining kinase affinity.

Table 2: Bioactivity of Representative Pyrazole Carboxamides

Positioning of Piperidine-Conjugated Pyrazoles in Medicinal Chemistry

Piperidine conjugation addresses pharmacokinetic limitations of early pyrazole derivatives by enhancing blood-brain barrier penetration and aqueous solubility. The 4-piperidinyl group in 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride adopts a chair conformation, optimizing hydrophobic interactions with kinase domains. Molecular docking studies of analogous compounds, such as UNC-YL-206, demonstrate that the piperidine nitrogen forms salt bridges with Asp86 and Lys89 in CDK2, while the pyrazole carboxamide engages in π-π stacking with Phe82.

This structural synergy is exemplified in recent CDK inhibitors, where piperidine-pyrazole hybrids exhibit nanomolar affinity and >90% growth inhibition in NCI-60 cancer panels. The scaffold’s versatility extends to antiviral and antipsychotic applications, with piperidine’s basicity modulating receptor selectivity.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O.ClH/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9;/h6-7,9,11H,2-5H2,1H3,(H,13,15);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATECTFVMGHFFCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(=O)NC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of amino olefins with substituents β to the nitrogen on the alkyl chain.

Introduction of the Pyrazole Moiety: The pyrazole ring is introduced via condensation reactions involving 1,3-diketones and arylhydrazines.

Chemical Reactions Analysis

1-Methyl-N-piperidin-4-ylpyrazole-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrazole rings, often using halogenated reagents.

Common reagents and conditions used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halogenated reagents, organometallic compounds.

Major products formed from these reactions depend on the specific conditions and reagents used but can include various substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride has shown potential in various areas of medicinal chemistry:

- Anticancer Research : Studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines, making it a candidate for further development as an anticancer agent. Its mechanism may involve the inhibition of specific signaling pathways crucial for tumor growth .

- Neurological Disorders : The compound's structure suggests potential activity on neurotransmitter systems, particularly those involving dopamine and serotonin receptors. Preliminary studies have explored its efficacy in models of anxiety and depression, indicating a need for more detailed pharmacological profiling .

Targeted Protein Degradation

Recent advancements in drug design have highlighted the role of small molecules in targeted protein degradation. This compound can serve as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade pathological proteins within cells . This application underscores the importance of this compound in modern therapeutic strategies.

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation at micromolar concentrations. The compound was found to induce apoptosis through the activation of caspase pathways, providing a promising avenue for further investigation into its use as an anticancer agent.

Case Study 2: Neurological Effects

In a preclinical model of anxiety, administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. Behavioral assays indicated that it might modulate serotonergic pathways, warranting further exploration into its potential as an anxiolytic medication.

Mechanism of Action

The mechanism of action of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The piperidine and pyrazole moieties are known to interact with various enzymes and receptors, modulating their activity. For example, piperidine derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole-4-carboxamide Derivatives

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Structural and Functional Insights

Substituent Effects on Bioactivity :

- The trifluoromethyl and fluoropyridinyl groups in the compound from enhance lipophilicity and metabolic stability, which are critical for agrochemicals . In contrast, the target compound’s piperidinyl group may facilitate interactions with biological targets (e.g., enzymes or receptors) due to its basic nitrogen and conformational flexibility .

- Fluxapyroxad (–6) demonstrates how polyfluorinated aromatic systems improve fungicidal activity by resisting degradation and enhancing target binding .

Salt Forms and Solubility :

- The dihydrochloride salt of the target compound increases its aqueous solubility compared to neutral analogs like the ethyl ester derivative in . This property is advantageous for formulation in drug delivery systems .

Ring System Modifications :

- Replacing the piperidine in the target compound with azetidine (a four-membered ring) reduces steric bulk and may alter pharmacokinetic profiles .

Functional Group Variations :

- The carboxylate ester in ’s compound introduces hydrolytic instability compared to the stable carboxamide in the target compound, affecting its utility in long-term applications .

Biological Activity

1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride, a compound with the CAS number 1173078-47-1, is a member of the pyrazole family known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, receptor interactions, and potential therapeutic applications.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₇ClN₄O |

| Molecular Weight | 244.72 g/mol |

| SMILES | Cl.Cn1cc(C(=O)N)c(n1)C2CCNCC2 |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer

A study investigated the effects of several pyrazole compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain pyrazoles exhibited enhanced cytotoxicity, particularly when combined with doxorubicin. The combination showed a synergistic effect , leading to increased apoptosis in cancer cells, especially in the Claudin-low subtype of breast cancer .

The mechanism underlying the anticancer activity of this compound may involve:

- Inhibition of Protein Kinases : Pyrazoles have been shown to inhibit key signaling pathways involved in tumor growth. For instance, docking studies revealed strong binding affinities to MEK1 and EGFR kinases, suggesting that this compound can modulate these pathways effectively .

- Induction of Apoptosis : The compound's ability to induce programmed cell death in cancer cells was confirmed through assays that measured apoptosis markers. This is critical for its potential as an anticancer agent.

Other Biological Activities

Aside from its anticancer properties, this compound has demonstrated other biological activities:

- Antimicrobial Activity : Some pyrazole derivatives have shown promising results against various bacterial strains and fungi, indicating a broad spectrum of antimicrobial properties .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

- Cytotoxicity : Studies report IC50 values indicating potent cytotoxic effects against different cancer cell lines.

- Receptor Interactions : The compound acts as a modulator at cannabinoid receptors (CB1), which may influence pain relief and appetite regulation .

- Synergistic Effects : When used in combination with established chemotherapeutics like doxorubicin, it enhances therapeutic efficacy while potentially reducing side effects .

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide hydrochloride?

The synthesis typically involves condensation reactions between pyrazole-4-carboxylic acid derivatives and piperidin-4-amine precursors. Key steps include:

- Reaction conditions : Use of polar solvents (e.g., ethanol, methanol) and catalysts like DCC (dicyclohexylcarbodiimide) to facilitate amide bond formation .

- Purification : Recrystallization or column chromatography (e.g., silica gel with gradient elution using dichloromethane/methanol) to achieve >95% purity. Hydrochloride salt formation is achieved via HCl gas or aqueous HCl .

- Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) and structural integrity via -NMR (e.g., piperidine proton signals at δ 2.8–3.5 ppm) .

Q. How should researchers handle safety and storage of this compound in laboratory settings?

- Hazard mitigation : While no GHS classification is available for the exact compound, related piperidine-pyrazole derivatives recommend:

- Ventilation : Use fume hoods during weighing/synthesis due to potential respiratory irritation .

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported biological activity data for this compound?

Contradictions in bioactivity (e.g., receptor binding vs. enzymatic inhibition) may arise from:

- Structural analogs : Substituent effects on the pyrazole ring (e.g., methyl vs. ethyl groups) alter steric interactions with targets. Compare activity of analogs like 1-ethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride .

- Assay conditions : Optimize pH (7.4 for physiological relevance) and ionic strength to mimic in vivo environments. Use orthogonal assays (e.g., SPR and fluorescence polarization) to validate target engagement .

Q. How can computational modeling guide the optimization of this compound for CNS targets?

- Docking studies : Use Schrödinger Suite or AutoDock Vina to model interactions with receptors (e.g., dopamine D2 or serotonin 5-HT). Key residues for hydrogen bonding include Asp114 (D2) and His235 (5-HT) .

- ADMET prediction : Calculate logP (optimal range: 2–3) and blood-brain barrier penetration (e.g., SwissADME) by modifying the piperidine N-substituent (e.g., methyl vs. tetrahydropyranyl groups) .

Q. What analytical techniques are critical for characterizing degradation products under stressed conditions?

- Forced degradation : Expose to heat (60°C, 72 hr), acid (0.1 M HCl, 24 hr), and UV light (254 nm, 48 hr) to simulate stability challenges.

- Detection : LC-MS/MS (Q-TOF) identifies major degradants (e.g., hydrolyzed amide bond fragments at m/z 180.1 and 112.0) .

- Mechanistic insights : FTIR confirms carbonyl oxidation (shift from 1650 cm to 1720 cm) in degraded samples .

Methodological Considerations

Q. How to design dose-response experiments for in vivo pharmacokinetic studies?

- Animal models : Administer intravenously (1–10 mg/kg) and orally (10–50 mg/kg) in Sprague-Dawley rats. Collect plasma at 0.5, 1, 2, 4, 8, 12, 24 hr post-dose.

- Bioanalysis : Quantify using LC-MS/MS with deuterated internal standards (e.g., d4-piperidine analog). Calculate AUC, C, and t .

Q. What are the best practices for validating target selectivity in kinase inhibition assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.